molecular formula C21H13NO5S B11698104 4-{5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11698104
M. Wt: 391.4 g/mol
InChI Key: AQXOFFMYUJJEMD-LDADJPATSA-N
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Description

4-(5-{[(5E)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a combination of furan, thiazolidine, and benzoic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(5E)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions.

Industrial Production Methods

These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(5E)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like acyl chlorides for substitution reactions. Typical conditions involve refluxing in organic solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted benzoic acids, thiazolidine derivatives, and furan carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-{[(5E)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(5-{[(5E)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with various molecular targets and pathways. The compound is believed to inhibit bacterial enzymes, leading to the disruption of essential cellular processes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H13NO5S

Molecular Weight

391.4 g/mol

IUPAC Name

4-[5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13NO5S/c23-19-18(28-21(26)22(19)15-4-2-1-3-5-15)12-16-10-11-17(27-16)13-6-8-14(9-7-13)20(24)25/h1-12H,(H,24,25)/b18-12+

InChI Key

AQXOFFMYUJJEMD-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=O

Origin of Product

United States

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